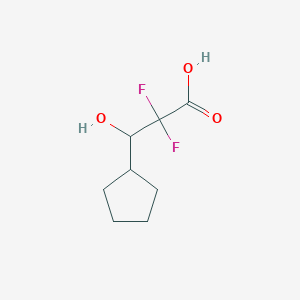![molecular formula C8H15N B13625228 3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)
3-Ethyl-1-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-azaspiro[3.3]heptane: is a spirocyclic compound that features a nitrogen atom within its structure. This compound belongs to the class of azaspiro compounds, which are known for their unique three-dimensional structures and potential applications in medicinal chemistry. The spirocyclic framework provides rigidity and conformational constraint, making these compounds valuable in drug design and other scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to produce the desired azaspiro compound .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic approaches that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and controlled reaction conditions is crucial to achieve consistent results on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the nitrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxygenated derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted azaspiro compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Ethyl-1-azaspiro[3.3]heptane is used as a building block in the synthesis of complex molecules. Its rigid structure and unique spatial arrangement make it valuable in the design of new chemical entities with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with biological targets. Its spirocyclic structure can mimic natural products, making it useful in the development of bioactive molecules .
Medicine: Its unique structure can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The nitrogen atom within the structure can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Azaspiro[3.3]heptane: Shares the spirocyclic framework but lacks the ethyl group, making it less sterically hindered.
2-Azaspiro[3.3]heptane: Another spirocyclic compound with a different substitution pattern, affecting its reactivity and biological activity.
Uniqueness: 3-Ethyl-1-azaspiro[3.3]heptane is unique due to the presence of the ethyl group, which introduces steric effects and influences its chemical and biological properties. This modification can enhance its binding affinity and selectivity for specific targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
3-ethyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15N/c1-2-7-6-9-8(7)4-3-5-8/h7,9H,2-6H2,1H3 |
Clé InChI |
KWAWVXMEALEDHP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNC12CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


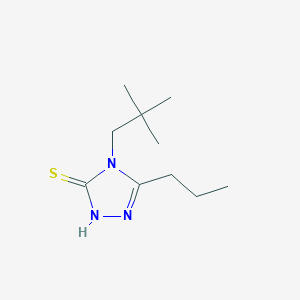
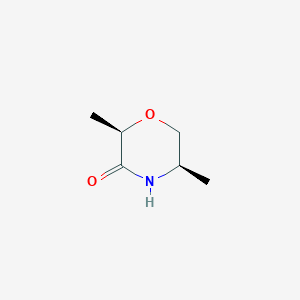
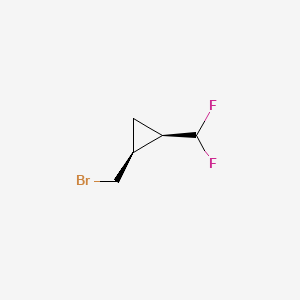

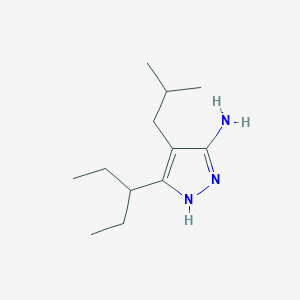
![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)

![1'-Phenyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13625202.png)
![2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride](/img/structure/B13625238.png)
![3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propan-1-olhydrochloride](/img/structure/B13625239.png)

